3-epi-Ochratoxin A

描述

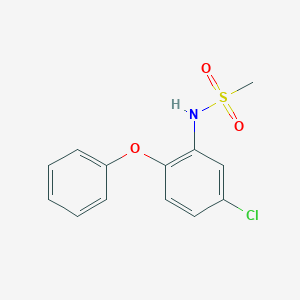

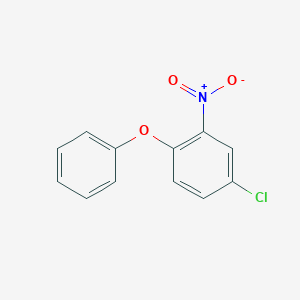

3-epi-Ochratoxin A is a biochemical compound with the molecular formula C20H18ClNO6 and a molecular weight of 403.81 . It’s a variant of Ochratoxin A, a mycotoxin produced by several species of Aspergillus and Penicillium fungi .

Synthesis Analysis

The synthesis of Ochratoxin A, which 3-epi-Ochratoxin A is related to, involves several key genes identified through comparative genomic analyses . The biosynthetic pathway begins with a polyketide synthase (PKS), OtaA, utilizing acetyl coenzyme A (acetyl-CoA) and malonyl-CoA to synthesize 7-methylmellein .Molecular Structure Analysis

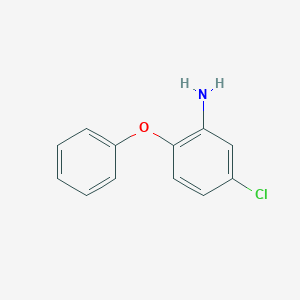

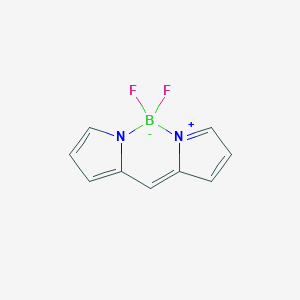

Ochratoxins, including 3-epi-Ochratoxin A, structurally consist of a para-chlorophenolic group containing a dihydroisocoumarin moiety that is amide-linked to L-phenylalanine .Chemical Reactions Analysis

Ochratoxin A, which 3-epi-Ochratoxin A is related to, is known to be a potent renal toxin in animals such as rodents and pigs . The extent of renal injury is dose-related and is associated with the duration of exposure .科学研究应用

Pregnane X Receptor Suppression : Ochratoxin A found in food suppresses pregnane X receptor-mediated CYP3A4 induction in human hepatocytes, potentially contributing to its toxic action (Dořičáková & Vrzal, 2015).

Impairment of Gut Barrier Function : It impairs gut barrier function by removing claudins from detergent-resistant membrane microdomains, possibly due to oxidative events (Lambert et al., 2007).

Cytotoxicity and DNA Damage : Ochratoxin A reduces cell viability, increases apoptosis, and causes DNA damage in mammary and kidney epithelial cells, suggesting different mechanisms of action in these cell lines (Giromini et al., 2016).

Detection in Wheat : An aptamer with high affinity and specificity for detecting ochratoxin A in wheat has been identified, enabling the determination of parts per billion quantities in naturally contaminated samples (Cruz-Aguado & Penner, 2008).

Electrochemical Sensing Platform : A fabricated aptamer-based electrochemical "signal-off" sensor offers potential for ultrasensitive and rapid detection of ochratoxin A in food safety applications (Kuang et al., 2010).

Apoptosis through ROS-Mediated Pathway : Ochratoxin A causes apoptosis in IPEC-J2 cells through a ROS-mediated mitochondrial permeability transition pore opening pathway (Wang et al., 2017).

Induction of Free Radicals : Ochratoxin A and its analogs can induce free radical generation in rat hepatocytes, mitochondria, and microsomes, suggesting oxidative damage as a mechanism of toxicity (Hoehler et al., 1997).

Advances in Detection : Recent advances in detection methods, using aptamers and functional nanomaterials, have led to rapid and cost-effective methods for monitoring food safety (Ha, 2015).

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQKHEORZBHNRI-BONVTDFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-epi-Ochratoxin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-](/img/structure/B41249.png)